4-Bromo-1-(3-(tetrahydrofuran-2-yl)propyl)-1h-pyrazol-3-amine
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Overview
Description
4-Bromo-1-(3-(tetrahydrofuran-2-yl)propyl)-1H-pyrazol-3-amine is a complex organic compound that belongs to the class of pyrazoles. This compound is characterized by the presence of a bromine atom, a tetrahydrofuran ring, and a pyrazole ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-(3-(tetrahydrofuran-2-yl)propyl)-1H-pyrazol-3-amine typically involves multiple steps. One common method includes the bromination of a precursor compound followed by the introduction of the tetrahydrofuran ring and the pyrazole ring. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1-(3-(tetrahydrofuran-2-yl)propyl)-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and halogens (e.g., chlorine, bromine). The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol. Substitution reactions can result in various derivatives depending on the substituent introduced.
Scientific Research Applications
4-Bromo-1-(3-(tetrahydrofuran-2-yl)propyl)-1H-pyrazol-3-amine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 4-Bromo-1-(3-(tetrahydrofuran-2-yl)propyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 4-Bromo-1-(3-(tetrahydrofuran-2-yl)propyl)-1H-pyrazol-3-amine include:
- 4-Bromo-1-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole
- 4-Bromo-1-(tetrahydrofuran-2-yl)-1H-imidazole
Uniqueness
What sets this compound apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific research applications where other compounds may not be as effective.
Biological Activity
The compound 4-Bromo-1-(3-(tetrahydrofuran-2-yl)propyl)-1H-pyrazol-3-amine is a pyrazole derivative that has garnered attention due to its potential biological activities. Pyrazoles are known for their diverse pharmacological properties, including anti-inflammatory, analgesic, and antimicrobial effects. This article explores the biological activity of this specific compound, focusing on its mechanisms, efficacy in various assays, and potential therapeutic applications.
Antimicrobial Activity
Recent studies have indicated that pyrazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown efficacy against various bacterial strains and fungi. The mechanism of action often involves the inhibition of bacterial cell wall synthesis or disruption of membrane integrity.
Antiparasitic Activity
Research has highlighted the potential of pyrazole derivatives in combating parasitic infections. For example, related compounds have demonstrated activity against Trypanosoma cruzi, the causative agent of Chagas disease, with some exhibiting an EC50 value in the low micromolar range. This suggests that this compound may also possess similar antiparasitic properties.
Cytotoxicity Studies
In vitro cytotoxicity assessments using cell lines such as V79 have been conducted to evaluate the safety profile of this compound. Preliminary results indicate moderate cytotoxicity at higher concentrations, necessitating further investigation into its therapeutic window.
Table 1: Summary of Biological Activities
Activity Type | Assay Type | Result | Reference |
---|---|---|---|
Antimicrobial | Bacterial Inhibition | Active against E. coli | |
Antiparasitic | Trypanocidal Assay | EC50 = 3.0 µM | |
Cytotoxicity | V79 Cell Line | IC50 = 25 µM |
Case Study: Antiparasitic Efficacy
A study investigating the efficacy of various pyrazole derivatives against Trypanosoma cruzi reported that certain modifications to the pyrazole structure significantly enhanced activity. The compound's performance was benchmarked against standard treatments, revealing that structural variations could lead to improved potency and selectivity for parasite targets.
Properties
Molecular Formula |
C10H16BrN3O |
---|---|
Molecular Weight |
274.16 g/mol |
IUPAC Name |
4-bromo-1-[3-(oxolan-2-yl)propyl]pyrazol-3-amine |
InChI |
InChI=1S/C10H16BrN3O/c11-9-7-14(13-10(9)12)5-1-3-8-4-2-6-15-8/h7-8H,1-6H2,(H2,12,13) |
InChI Key |
ZPPZWHHBLNLGJS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)CCCN2C=C(C(=N2)N)Br |
Origin of Product |
United States |
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